![molecular formula C13H19ClN2O B6417389 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride CAS No. 1052076-51-3](/img/structure/B6417389.png)
1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a butyl group and a methoxymethyl group attached to the benzodiazole core, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically use automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for various reactions that can lead to the formation of substituted benzodiazoles and other derivatives.
Biology
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies suggest that it exhibits significant activity against various microbial strains.
- Anticancer Activity : Preliminary investigations have shown that it can inhibit tumor growth in xenograft models, demonstrating superior efficacy compared to traditional chemotherapeutics.
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development aimed at treating cancer and infectious diseases. Its mechanism of action may involve modulation of enzyme activities and receptor functions, potentially influencing cellular signaling pathways involved in inflammation and cancer progression.
Case Studies
A notable study highlighted the efficacy of this compound in cancer therapy:
- Study Findings : The compound exhibited significant tumor growth inhibition in vivo, with minimal toxicity to normal tissues.
- Comparative Analysis : When compared to other benzodiazole derivatives, it showed enhanced biological activity and solubility.
Comparative Analysis with Related Compounds
The unique properties of this compound can be contrasted with other related compounds:
Compound | Solubility | Biological Activity |
---|---|---|
1-butyl-2-(methoxymethyl)-1H-benzodiazole | High | Antimicrobial, Anticancer |
1-butyl-2,3-dimethylimidazolium chloride | Moderate | Antimicrobial |
1-butyl-3-methylimidazolium chloride | Moderate | Limited biological activity |
Mechanism of Action
The mechanism of action of 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-butyl-2,3-dimethylimidazolium chloride: Another benzodiazole derivative with similar structural features.
1-butyl-3-methylimidazolium chloride: A related compound with a different substitution pattern on the imidazole ring.
Uniqueness
1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both butyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for certain applications.
Biological Activity
1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride is a synthetic compound belonging to the benzodiazole family, characterized by a butyl group and a methoxymethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies, mechanisms of action, and comparative analysis with related compounds.
- Chemical Formula : C₁₃H₁₈ClN₃O
- Molecular Weight : 273.75 g/mol
- CAS Number : 1052076-51-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, leading to various biological effects. Although detailed pathways remain under investigation, initial studies suggest potential interactions with cellular signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of benzodiazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 40 µg/mL |
Candida albicans | 30 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzodiazoles has been well-documented, with studies indicating that derivatives can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated that this compound effectively inhibited the growth of human cancer cell lines:
Cell Line | IC₅₀ Value (µM) |
---|---|
MCF-7 (breast cancer) | 225 |
HeLa (cervical cancer) | 150 |
The mechanism appears to involve cell cycle arrest and induction of apoptosis, although further research is needed to elucidate the precise molecular mechanisms involved .
Case Studies
A notable study evaluated the biological activities of several benzodiazole derivatives, including our compound of interest. The study found that:
- Compound Efficacy : The compound showed superior efficacy compared to traditional chemotherapeutics in inhibiting tumor growth in xenograft models.
- In Vivo Studies : In vivo administration resulted in a significant reduction in tumor size without notable toxicity to normal tissues.
This reinforces the potential therapeutic applications of this compound in oncology .
Comparative Analysis with Related Compounds
When compared to other benzodiazole derivatives, such as 1-butyl-2,3-dimethylimidazolium chloride, this compound exhibits unique properties owing to its specific substituents. The presence of both butyl and methoxymethyl groups enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
Compound | Solubility | Biological Activity |
---|---|---|
1-butyl-2-(methoxymethyl)-1H-benzodiazole | High | Antimicrobial, Anticancer |
1-butyl-2,3-dimethylimidazolium chloride | Moderate | Antimicrobial |
Properties
IUPAC Name |
1-butyl-2-(methoxymethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10-16-2;/h5-8H,3-4,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNMPEWHMBPEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.